Product packaging for 3-Hydroxy-3,3-diphenylpropanehydrazide(Cat. No.:CAS No. 88368-75-6)

3-Hydroxy-3,3-diphenylpropanehydrazide

Cat. No.: B7769881
CAS No.: 88368-75-6
M. Wt: 256.30 g/mol
InChI Key: SXTUVELWCHPJMA-UHFFFAOYSA-N
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Description

Contextualization within Propanehydrazide Chemistry

Propanehydrazides are a subclass of hydrazides characterized by a three-carbon chain attached to the hydrazide functional group (-CONHNH2). The hydrazide group itself is a versatile functional group in organic chemistry, known for its nucleophilicity and its ability to participate in a variety of chemical transformations. Hydrazides are commonly synthesized from carboxylic acids or their derivatives, such as esters or acyl chlorides, by reaction with hydrazine (B178648).

A general synthetic route to a propanehydrazide would typically involve the hydrazinolysis of a corresponding propanoyl derivative. For instance, the reaction of a methyl or ethyl propanoate with hydrazine hydrate (B1144303) is a standard method for the formation of a propanehydrazide. The presence of additional functional groups on the propane (B168953) backbone, as in the case of 3-Hydroxy-3,3-diphenylpropanehydrazide, can influence the reaction conditions and the stability of the final product.

Significance as a Research Scaffold and Chemical Intermediate in Organic Synthesis

The structure of this compound suggests its utility as a versatile scaffold in organic synthesis. The key functional groups—the hydroxyl group, the diphenylmethane (B89790) moiety, and the hydrazide group—each offer distinct handles for further chemical modification.

Hydroxyl Group: The tertiary alcohol can be a site for esterification, etherification, or elimination reactions to introduce further complexity.

Diphenylmethane Moiety: The two phenyl rings provide a bulky, lipophilic domain and can be subject to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic rings.

Hydrazide Group: This functional group is a cornerstone for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. It can also be a precursor for the formation of hydrazones through condensation with aldehydes and ketones.

The combination of these features in a single molecule makes this compound a potentially valuable intermediate for the construction of novel, polyfunctionalized organic molecules.

A plausible synthetic pathway to this compound would likely start from its corresponding carboxylic acid, 3-Hydroxy-3,3-diphenylpropanoic acid. This precursor, for which data is available, could be converted to its methyl or ethyl ester via Fischer esterification. Subsequent treatment of the ester with hydrazine hydrate would then yield the target hydrazide.

Table 1: Physicochemical Properties of the Precursor, 3-Hydroxy-3,3-diphenylpropanoic acid

PropertyValueSource
Molecular FormulaC15H14O3PubChem nih.gov
Molecular Weight242.27 g/mol PubChem nih.gov
XLogP3-AA2.1PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Exact Mass242.094294304 g/mol PubChem nih.gov
Monoisotopic Mass242.094294304 g/mol PubChem nih.gov
Topological Polar Surface Area57.5 ŲPubChem nih.gov
Heavy Atom Count18PubChem nih.gov
Complexity257PubChem nih.gov

This interactive table provides key physicochemical properties of 3-Hydroxy-3,3-diphenylpropanoic acid, the logical precursor to this compound. The data is sourced from the PubChem database.

Overview of Current Research Trajectories for Related Hydrazide and Diphenyl-Containing Compounds

Research into hydrazide derivatives remains a vibrant area of chemical science. Hydrazides are recognized as important pharmacophores and are present in a number of biologically active compounds. Current research often focuses on the synthesis of novel hydrazide-hydrazone derivatives, which are known to exhibit a wide range of biological activities.

Diphenyl-containing compounds are also of significant interest in medicinal chemistry and materials science. The diphenylmethane scaffold, for example, is found in numerous pharmaceuticals and functional materials. Research in this area includes the development of new synthetic methodologies for the construction of diphenyl frameworks and the exploration of their applications in areas such as catalysis and polymer chemistry. The presence of a diphenyl group can impart desirable properties such as thermal stability and specific binding affinities.

Scope and Objectives of Advanced Chemical Research on the Compound Class

Advanced chemical research on compounds related to this compound would likely focus on several key areas:

Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis of this compound and its derivatives would be a primary objective. This would involve optimizing reaction conditions and exploring different synthetic strategies.

Exploration of Reactivity: A thorough investigation of the chemical reactivity of the different functional groups within the molecule would be crucial. This would include studying its behavior in various reaction types to understand its potential as a building block for more complex structures.

Synthesis of Novel Derivatives and Analogs: Using this compound as a starting material, researchers could synthesize libraries of new compounds by modifying the hydroxyl, hydrazide, and aromatic functionalities.

Computational and Spectroscopic Studies: In the absence of extensive experimental data, computational modeling can provide insights into the molecule's three-dimensional structure, electronic properties, and potential reactivity. Spectroscopic characterization of any synthesized compounds would be essential for confirming their structure and purity. While specific spectral data for this compound is not available, data for analogous compounds like 3-Hydroxy-N,3-diphenyl-propanamide can offer a comparative basis for expected spectral features. spectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B7769881 3-Hydroxy-3,3-diphenylpropanehydrazide CAS No. 88368-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3,3-diphenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-17-14(18)11-15(19,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,19H,11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTUVELWCHPJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NN)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325269
Record name 3-hydroxy-3,3-diphenylpropanehydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88368-75-6
Record name NSC409513
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-3,3-diphenylpropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hydroxy 3,3 Diphenylpropanehydrazide and Its Structural Analogs

Established Synthetic Pathways to 3-Hydroxy-3,3-diphenylpropanehydrazide

The most direct and established conceptual pathway to this compound involves a two-step sequence: the formation of a β-hydroxy ester intermediate followed by its conversion to the corresponding hydrazide.

The first step can be effectively accomplished using the Reformatsky reaction . This classic organometallic reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of metallic zinc. byjus.comnumberanalytics.com For the target compound, this would entail the reaction of benzophenone (B1666685) with an ethyl or methyl α-bromoacetate. The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, creating an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is nucleophilic enough to add to the carbonyl carbon of benzophenone but is generally unreactive toward the ester group, preventing self-condensation. libretexts.org An acidic workup then protonates the resulting alkoxide to yield the β-hydroxy ester, in this case, ethyl 3-hydroxy-3,3-diphenylpropanoate. libretexts.org

The second step is the hydrazinolysis of the β-hydroxy ester. This is a standard and efficient method for converting esters to acylhydrazides. The process typically involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. researchgate.net The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (ethanol) and formation of the stable this compound product.

A similar, established route to the core structure involves the reaction of benzophenone with methyl chloroacetate (B1199739) in the presence of a base like sodium methoxide, which proceeds through an epoxide intermediate that is subsequently opened. google.com

Novel Synthetic Approaches to the Propanehydrazide Core with Tertiary Alcohol Functionality

Modern organic synthesis seeks more versatile and efficient routes. One novel approach to a related γ-keto hydrazine core, which can be a precursor to hydroxylated analogs, involves the electrophilic amination of β-homoenolates derived from substituted cyclopropanols using azodicarboxylates. organic-chemistry.org This method provides access to bifunctional γ-keto hydrazine intermediates under mild conditions. organic-chemistry.org

Another innovative strategy involves the reaction of activated amides, such as N-acylsuccinimides, with hydrazine. researcher.life This reaction can be performed under transition-metal-free conditions in an aqueous environment at room temperature to produce acyl hydrazides in high yields. researcher.life To synthesize the target molecule via this route, one would first need to prepare the corresponding activated amide of 3-hydroxy-3,3-diphenylpropanoic acid.

Catalytic Strategies in the Synthesis of Related Hydrazide Derivatives

Catalysis offers powerful tools for synthesizing and functionalizing hydrazide derivatives with high efficiency and selectivity. While not always applied to the direct formation of the β-hydroxy group, these methods are crucial for creating a diversity of structurally related hydrazides.

Recent advances include:

Nickel Catalysis: A Ni(II)-bipyridine complex can catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides, providing a general method for synthesizing arylhydrazines with excellent functional group tolerance. organic-chemistry.orgresearchgate.net

Ruthenium Catalysis: Diaminocyclopentadienone ruthenium tricarbonyl complexes have been used to catalyze the synthesis of mono- or dialkylated acyl hydrazides using primary and secondary alcohols as the alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org

Palladium Catalysis: Palladium complexes with specialized phosphine (B1218219) ligands have been developed for the cross-coupling of aryl halides with hydrazine to form aryl hydrazines. researchgate.net Furthermore, palladium-catalyzed diboration of azobenzenes serves as a route to highly functionalized 1,2-bis(boryl)hydrazines. nih.gov

Copper Catalysis: Copper(I) iodide (CuI) is an effective catalyst for coupling N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org It has also been used in conjunction with ligands for the coupling of aryl halides with hydrazine hydrate in water. researchgate.net

These catalytic methods expand the toolbox for modifying the hydrazide nitrogen atoms or for attaching aryl groups, enabling the creation of a wide library of analogs.

Catalyst SystemReaction TypeSubstratesProduct Class
Ni(II)-bipyridine / LightPhotochemical C-N CouplingAryl Chlorides + HydrazidesArylhydrazines organic-chemistry.orgresearchgate.net
Ru-DiaminocyclopentadienoneBorrowing Hydrogen AlkylationAlcohols + Acyl HydrazidesN-Alkylated Acyl Hydrazides organic-chemistry.org
Pd-Complex / Phosphine LigandC-N Cross-CouplingAryl Halides + HydrazineAryl Hydrazines researchgate.net
CuI / LigandC-N Cross-CouplingAryl Iodides + HydrazidesN-Aryl Hydrazides organic-chemistry.org

Development of Stereoselective Synthetic Routes

For structural analogs of this compound that are chiral, stereoselective synthesis is critical. Chirality would arise if the two aryl groups on the tertiary alcohol are different or if other stereocenters are present in the molecule. The development of stereoselective routes focuses on controlling the three-dimensional arrangement of atoms during the reaction.

Key strategies include:

Substrate-Controlled Diastereoselection: In molecules with existing stereocenters, the steric and electronic environment around the reactive site can direct incoming reagents to attack from a specific face. For example, the reduction of a carbonyl group can be influenced by adjacent bulky groups, leading to the preferential formation of one diastereomer. nih.gov

Reagent-Controlled Enantioselection: This involves using chiral reagents, catalysts, or ligands to induce asymmetry. A prominent example relevant to the β-hydroxy core is the stereoselective reduction of a β-keto ester or β-keto hydrazide. The use of a small hydride reagent like sodium borohydride (B1222165) in the presence of a chelating agent such as calcium chloride (CaCl₂) can enhance stereoselectivity by forming a rigid, cyclic transition state, favoring an axial attack of the hydride to produce an equatorial alcohol. researchgate.net

Catalytic Asymmetric Synthesis: Chiral boron catalysts have been used to facilitate the reaction of catalytically generated enolates with electrophilic aminating reagents, allowing for the asymmetric synthesis of α-amino acid derivatives, a principle adaptable to hydrazide synthesis. organic-chemistry.org

By applying these principles, one could, for instance, start with a prochiral ketone (e.g., 1-phenyl-1-(naphthalen-1-yl)ethan-1-one) and use a chiral reducing agent in a Reformatsky-type sequence to produce an enantiomerically enriched β-hydroxy hydrazide analog.

Principles of Green Chemistry in the Design and Optimization of Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. These principles are increasingly being applied to the synthesis of hydrazides.

Solvent-Free and Microwave-Assisted Synthesis: A significant green advancement is the development of solvent-free, one-pot methods for preparing hydrazides directly from carboxylic acids and hydrazine hydrate under microwave irradiation. researchgate.net This method dramatically reduces reaction times (from hours to seconds), lowers energy consumption, and eliminates the need for organic solvents. researchgate.net

Organocatalysis and Benign Media: The use of L-proline, a recyclable amino acid, as an organocatalyst for the condensation of hydrazides with aldehydes represents another green approach. mdpi.com These reactions can be performed using a simple grinding technique, often with just a small amount of moisture, avoiding bulk solvents and harsh conditions. mdpi.com

Solid-Phase Synthesis: For more complex hydrazides like peptide hydrazides, solid-phase synthesis on resin supports offers a greener alternative to traditional solution-phase methods. iris-biotech.deresearchgate.net This technique can reduce the consumption of carcinogenic, mutagenic, or reprotoxic (CMR) reagents and solvents like dimethylformamide (DMF). iris-biotech.de

Improved Atom Economy: Green methods focus on maximizing the incorporation of starting materials into the final product. The microwave-assisted synthesis of benzoic hydrazide from benzoic acid shows a significant improvement in atom economy and reaction mass efficiency compared to the conventional two-step process via an ester intermediate. researchgate.net

Chemical Transformations and Reaction Mechanisms of 3 Hydroxy 3,3 Diphenylpropanehydrazide

Reactivity of the Hydrazide Functional Group

The hydrazide group (-CONHNH2) is a versatile functional group known to participate in a variety of chemical reactions, including acylation, alkylation, oxidation, and hydrolysis.

Acylation and Alkylation: The terminal nitrogen atom of the hydrazide is nucleophilic and can readily undergo acylation with agents like acid chlorides or anhydrides to form N,N'-diacylhydrazines. Similarly, alkylation with alkyl halides can occur, although the reaction conditions need to be carefully controlled to avoid over-alkylation. cdnsciencepub.comorganic-chemistry.orgkirj.ee The use of a base is often required to facilitate these reactions. cdnsciencepub.com For instance, the alkylation of trifluoroacetyl-protected hydrazides with alkyl halides can be achieved using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cdnsciencepub.com

Oxidation: Hydrazides can be oxidized to various products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation to acyl radicals, which are valuable intermediates in organic synthesis. researchgate.net Reagents like phenylseleninic acid can be used to generate acyl radicals from acyl hydrazides in situ. researchgate.net Furthermore, oxidation of hydrazides can lead to the formation of aromatic diazenes when using reagents like Bobbitt's salt. acs.org

Hydrolysis: The hydrazide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and hydrazine (B178648). The mechanism of acid-catalyzed hydrolysis of acylhydrazines can be complex, potentially involving protonation on either the oxygen or nitrogen atoms, followed by nucleophilic attack by water. cdnsciencepub.comcdnsciencepub.comresearchgate.net Studies have shown that in aqueous sulfuric acid, two primary mechanisms can operate, one of which involves the formation of an acylium ion at higher acid concentrations. cdnsciencepub.comcdnsciencepub.com

Table 1: Predicted Reactions of the Hydrazide Functional Group in 3-Hydroxy-3,3-diphenylpropanehydrazide

Reaction TypeReagent(s)Predicted Product(s)References
AcylationAcyl chloride (R-COCl) or Anhydride ((RCO)₂O)N'-acyl-3-hydroxy-3,3-diphenylpropanehydrazide pharm.or.jpjst.go.jpresearchgate.netnih.gov
AlkylationAlkyl halide (R-X)N'-alkyl-3-hydroxy-3,3-diphenylpropanehydrazide cdnsciencepub.comorganic-chemistry.orgkirj.eersc.org
OxidationPhenylseleninic acid3-Hydroxy-3,3-diphenylpropanoyl radical researchgate.net
OxidationBobbitt's saltAromatic diazene (B1210634) derivative acs.org
HydrolysisH₃O⁺ or OH⁻3-Hydroxy-3,3-diphenylpropanoic acid and hydrazine cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netacs.org

Transformations Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group (-OH) in this compound is situated on a carbon atom bonded to three other carbon atoms. This structural feature significantly influences its reactivity.

Dehydration: Tertiary alcohols are prone to dehydration, particularly under acidic conditions, to form alkenes. libretexts.orgbyjus.comquora.comvedantu.comlibretexts.org This reaction typically proceeds through an E1 elimination mechanism, which involves the formation of a stable tertiary carbocation intermediate. libretexts.orgbyjus.comlibretexts.org The ease of dehydration for alcohols follows the order: tertiary > secondary > primary. vedantu.com For this compound, acid-catalyzed dehydration would be expected to yield 3,3-diphenyl-2-propenylhydrazide.

Substitution: Nucleophilic substitution reactions at a tertiary carbon are also possible, though they generally proceed through an Sₙ1 mechanism due to steric hindrance. nih.govreactory.appfiveable.meyoutube.com Conversion of the hydroxyl group into a better leaving group, such as a tosylate, or protonation with a strong acid can facilitate substitution by various nucleophiles. reactory.appyoutube.compearson.com For example, reaction with hydrogen halides (HX) can lead to the corresponding alkyl halide. pearson.com

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions, such as with acidified potassium dichromate(VI) or chromium trioxide. libretexts.orgchemistryviews.orgchemguide.co.uklibretexts.orgyoutube.com This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond. libretexts.orgchemguide.co.uk

Table 2: Predicted Transformations of the Tertiary Hydroxyl Group in this compound

Reaction TypeReagent(s)Predicted Product(s)References
Dehydration (E1)H₂SO₄ or H₃PO₄, heat3,3-Diphenyl-2-propenylhydrazide libretexts.orgbyjus.comquora.comvedantu.comlibretexts.org
Substitution (Sₙ1)HX (e.g., HBr)3-Bromo-3,3-diphenylpropanehydrazide youtube.compearson.com
OxidationK₂Cr₂O₇/H⁺ or CrO₃No reaction libretexts.orgchemistryviews.orgchemguide.co.uklibretexts.orgyoutube.com

Reactions Affecting the Diphenylpropane Backbone Structure

The diphenylpropane portion of the molecule, consisting of two phenyl rings attached to a propane (B168953) chain, can also undergo chemical transformations, primarily on the aromatic rings and the benzylic positions.

Electrophilic Aromatic Substitution: The phenyl rings are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the substituent already on the ring will influence the position of the incoming electrophile.

Oxidation of the Propane Chain: The methylene (B1212753) group adjacent to the phenyl rings (benzylic position) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize this position. The oxidation of 1,3-diphenylpropane (B92013) with oxidizing agents like hydroxyl radicals has been reported.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV light, could potentially occur at the benzylic positions of the propane chain.

Table 3: Predicted Reactions of the Diphenylpropane Backbone

Reaction TypeReagent(s)Predicted Product(s)References
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitrated diphenylpropane derivativeGeneral knowledge
Oxidation of Benzylic PositionKMnO₄Oxidized diphenylpropane derivative
Radical HalogenationNBS, UV lightBrominated diphenylpropane derivativeGeneral knowledge

Mechanistic Investigations of Key Synthetic and Degradative Reactions

Understanding the mechanisms of the key reactions provides deeper insight into the chemical behavior of this compound.

Mechanism of Dehydration of the Tertiary Hydroxyl Group (E1):

Protonation of the hydroxyl group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water. byjus.com

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. libretexts.orgquora.com This is the rate-determining step. vedantu.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, resulting in the formation of a double bond and the alkene product. libretexts.org

Mechanism of Acid-Catalyzed Hydrolysis of the Hydrazide: The hydrolysis of acylhydrazines in acidic media can proceed through different pathways. One proposed mechanism involves:

Protonation of the substrate: The hydrazide is initially protonated.

Second proton transfer: A second proton transfer can occur to either the oxygen or nitrogen atom. cdnsciencepub.comcdnsciencepub.com

Nucleophilic attack and bond cleavage: In one pathway, rate-determining protonation of the nitrogen is concerted with C-N bond cleavage to form an acylium ion, which is then attacked by water. cdnsciencepub.comcdnsciencepub.com In another pathway, nucleophilic attack by water on the protonated substrate is the rate-determining step in more concentrated acid. cdnsciencepub.comcdnsciencepub.com

Structural Modifications and Design of Novel Derivatives of 3 Hydroxy 3,3 Diphenylpropanehydrazide

Rational Design Principles for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The rational design of derivatives of 3-Hydroxy-3,3-diphenylpropanehydrazide is guided by established principles of medicinal chemistry aimed at understanding and optimizing the interactions of the molecule with biological targets and its behavior in physiological environments. Structure-Activity Relationship (SAR) studies focus on how modifications to the chemical structure affect its biological efficacy. Key areas of modification on the this compound scaffold would include the N-substituent on the hydrazide moiety, the two phenyl rings, and the propane (B168953) chain. For instance, the introduction of various substituents on the phenyl rings can modulate electronic properties, lipophilicity, and steric bulk, which in turn can influence binding affinity to a target protein.

Structure-Property Relationship (SPR) studies, on the other hand, investigate how structural changes impact the physicochemical properties of the molecule, such as solubility, stability, and membrane permeability. For the this compound core, modifications can be systematically made to fine-tune these properties. For example, introducing polar groups could enhance aqueous solubility, while strategic placement of metabolically stable groups could improve its pharmacokinetic profile.

Synthesis of N-Substituted Hydrazide Derivatives

The synthesis of N-substituted derivatives of this compound represents a key strategy for exploring the chemical space around this scaffold. A general approach to creating such derivatives involves the reaction of a suitable precursor with various substituted hydrazines. For example, starting from 3-hydroxy-3,3-diphenylpropanoic acid, one could activate the carboxylic acid group to form an ester or an acid chloride, which can then be reacted with a diverse range of substituted hydrazines to yield the desired N-substituted hydrazides. The choice of the N-substituent can significantly impact the compound's biological activity and properties. For instance, the introduction of aromatic or aliphatic groups can alter lipophilicity and steric interactions. nih.gov

A variety of synthetic methods can be employed for this purpose. One common method involves the use of coupling agents to facilitate the amide bond formation between the carboxylic acid and the hydrazine (B178648). Alternatively, reactions of esters with hydrazines under thermal or microwave conditions can also be effective. The synthesis of a library of N-substituted derivatives allows for a systematic exploration of SAR. nih.govresearchgate.net

Functionalization and Modification of the Phenyl Rings

The two phenyl rings of this compound offer multiple positions for functionalization, providing a rich avenue for structural modification. Introducing substituents onto these rings can profoundly influence the molecule's electronic and steric properties. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the ortho, meta, or para positions. These substitutions can affect the molecule's interaction with biological targets and its metabolic stability. For example, fluorination is a common strategy to block metabolic oxidation and can also modulate binding affinity. mdpi.com

The synthesis of these functionalized derivatives typically starts from appropriately substituted benzophenone (B1666685) precursors, which are then elaborated to the this compound scaffold. Alternatively, late-stage functionalization techniques, such as electrophilic aromatic substitution or cross-coupling reactions, could potentially be employed on the parent molecule, although the presence of other reactive functional groups would need to be considered.

Alterations to the Propane Chain Structure

For instance, shortening or lengthening the chain would alter the distance between the key pharmacophoric groups. Introducing rigidity could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. The synthesis of such analogs would require different starting materials, for example, using a different alpha,beta-unsaturated ester in the initial steps of the synthesis.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com For this compound, several functional groups could be replaced with their bioisosteres. For example, the hydroxyl group could be replaced with a fluorine atom or an amino group to modulate its hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com The amide bond of the hydrazide could be replaced by other groups like a retro-amide, a triazole, or an oxadiazole to enhance metabolic stability or alter electronic properties. drughunter.com

The phenyl rings themselves can be replaced by other aromatic or heteroaromatic rings such as pyridyl, thienyl, or pyrazolyl groups. drughunter.com These replacements can significantly impact the molecule's properties, including its solubility, metabolic profile, and potential for off-target effects. The selection of a suitable bioisostere depends on the specific goals of the optimization program, whether it is to improve potency, selectivity, or pharmacokinetic parameters.

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Hydroxyl (-OH)Fluoro (-F), Amino (-NH2)Modulate hydrogen bonding, polarity, and metabolic stability.
Hydrazide (-CONHNH2)Triazole, OxadiazoleEnhance metabolic stability and alter electronic properties.
Phenyl RingPyridyl, Thienyl, PyrazolylModify aromatic interactions, solubility, and metabolic pathways.
Propane ChainEthane, Butane, CyclopropylAlter linker length, flexibility, and conformational rigidity.

Coordination Chemistry of this compound as a Ligand

The this compound molecule possesses multiple potential coordination sites, including the hydroxyl group, the carbonyl oxygen of the hydrazide, and the nitrogen atoms of the hydrazide moiety. This makes it an interesting candidate as a ligand for forming metal complexes. The coordination of metal ions can significantly alter the physicochemical and biological properties of the organic ligand.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govabechem.com The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions (e.g., pH, temperature) would determine the structure and composition of the resulting complex. researchgate.netrsc.org For instance, transition metals such as copper(II), zinc(II), or iron(III) could potentially form stable complexes. nih.govresearchgate.net

The characterization of these metal complexes would involve various spectroscopic techniques, such as infrared (IR) spectroscopy to observe shifts in the vibrational frequencies of the C=O and O-H bonds upon coordination, and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography would be invaluable for determining the precise coordination geometry and the mode of binding of the ligand to the metal center. nih.gov The formation of metal complexes could lead to novel materials with interesting magnetic, electronic, or catalytic properties, or could enhance the biological activity of the parent molecule.

Metal IonPotential Coordination SitesExpected Complex Geometry
Copper(II)Hydroxyl O, Carbonyl O, Hydrazide NSquare planar or distorted octahedral
Zinc(II)Hydroxyl O, Carbonyl O, Hydrazide NTetrahedral or octahedral
Iron(III)Hydroxyl O, Carbonyl O, Hydrazide NOctahedral

Investigation of Polymeric and Supramolecular Structures Formed by Coordination

The formation of coordination polymers and supramolecular structures relies on the ability of a ligand to bridge multiple metal centers. In the context of this compound and its derivatives, the inherent functional groups—namely the hydrazide moiety (-CONHNH₂) and the hydroxyl group (-OH)—provide potential sites for coordination with metal ions. While specific research on the coordination polymers of this compound is not extensively documented in publicly available literature, the principles of hydrazide and alcohol coordination chemistry allow for a detailed exploration of its potential to form such extended networks.

Hydrazides are a well-studied class of ligands in coordination chemistry. researchgate.netmdpi.com The hydrazide functional group is known to exhibit keto-enol tautomerism, which significantly influences its coordination behavior. In the keto form, the ligand can coordinate to a metal center through the carbonyl oxygen and the terminal amino nitrogen, acting as a bidentate ligand. In the enol form, the deprotonated enolic oxygen and the imine nitrogen can serve as coordination sites. This versatility in coordination modes is a key factor in the formation of diverse polymeric and supramolecular architectures.

The presence of the hydroxyl group in this compound introduces an additional coordination site. The oxygen atom of the hydroxyl group can coordinate to a metal ion, and in its deprotonated (alkoxide) form, it can act as a bridging ligand between two or more metal centers. The interplay between the coordination of the hydrazide and hydroxyl moieties can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks.

The general structural diversity of coordination polymers is often influenced by factors such as the choice of metal ion, the solvent system used for synthesis, and the pH of the reaction medium. rsc.org For instance, different metal ions have distinct coordination preferences in terms of coordination number and geometry, which in turn dictates the final structure of the coordination polymer. Similarly, the solvent can sometimes participate in the coordination sphere of the metal ion or influence the self-assembly process through hydrogen bonding or other non-covalent interactions.

The table below outlines the potential coordination modes of the functional groups in this compound and their implications for the formation of polymeric structures.

Functional GroupPotential Coordination ModesRole in Polymeric Structure Formation
Hydrazide (-CONHNH₂) (Keto form) - Monodentate (via carbonyl O or amino N)- Bidentate chelation (via carbonyl O and amino N)Can act as a terminal ligand or a linker in a chain.
Hydrazide (-C(OH)=NNH₂) (Enol form) - Monodentate (via enolic O or imine N)- Bidentate chelation (via enolic O and imine N)- Bridging (via enolic O)The deprotonated enolic oxygen can bridge metal centers, leading to the formation of 1D, 2D, or 3D polymers.
Hydroxyl (-OH) - Monodentate (via O)- Bridging (via deprotonated O)The deprotonated hydroxyl group can act as a µ-alkoxo bridge, connecting multiple metal ions and increasing the dimensionality of the structure.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For "3-Hydroxy-3,3-diphenylpropanehydrazide," ¹H and ¹³C NMR spectra would be crucial. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) group, the hydroxyl (-OH) proton, and the hydrazide (-NHNH₂) protons. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the molecular framework. Similarly, the ¹³C NMR spectrum would provide evidence for each unique carbon atom, including the two distinct phenyl carbons, the methylene carbon, and the carbon bearing the hydroxyl and phenyl groups.

Hypothetical NMR Data for this compound

Proton (¹H) / Carbon (¹³C) Expected Chemical Shift (ppm) Expected Multiplicity
Phenyl-H 7.2-7.5 Multiplet
-CH₂- ~2.5-3.0 Singlet or Doublet
-OH Variable Broad Singlet
-NHNH₂ Variable Broad Singlets
Phenyl-C 125-145 Multiple Signals
-C(OH)- ~70-80 Single Signal
-CH₂- ~40-50 Single Signal
-C=O ~170-180 Single Signal
Note:

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to obtain the accurate mass of the molecular ion of "this compound," allowing for the confirmation of its molecular formula (C₁₅H₁₆N₂O₂). The fragmentation pattern observed in the mass spectrum would offer further structural insights, showing characteristic losses of functional groups such as water (H₂O), the hydrazide moiety (N₂H₃), or phenyl groups (C₆H₅).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the hydrazide, the C=O stretch of the amide, and the C-H and C=C vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl rings would likely result in characteristic absorption bands in the UV region of the spectrum, corresponding to π-π* transitions.

Hypothetical Spectroscopic Data

Technique Expected Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR 3200-3400 O-H and N-H stretching
IR ~1650 C=O (Amide I) stretching
IR 3000-3100 Aromatic C-H stretching
IR 1450-1600 Aromatic C=C stretching
UV-Vis ~260 π-π* transitions of phenyl rings
Note:

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) would be the preferred method for analyzing the purity of "this compound," as its polarity and molecular weight might make it less suitable for Gas Chromatography (GC) without derivatization. An HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities, with detection typically performed using a UV detector.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should "this compound" be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrazide groups.

Elemental Analysis for Stoichiometric Characterization of Compounds and Complexes

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages for "this compound" would be compared to the theoretical values calculated from its molecular formula (C₁₅H₁₆N₂O₂) to confirm its elemental composition and stoichiometry.

Elemental Analysis Data

Element Theoretical %
Carbon (C) 70.29
Hydrogen (H) 6.29
Nitrogen (N) 10.93
Oxygen (O) 12.48
Note:

Investigation of Magnetic Susceptibility for Coordination Compounds

The investigation of magnetic susceptibility is a technique primarily used for coordination compounds containing paramagnetic metal centers. As "this compound" is an organic molecule and is expected to be diamagnetic (containing no unpaired electrons), this technique would not be a primary method for its characterization. However, should this compound be used as a ligand to form coordination complexes with transition metals, magnetic susceptibility measurements would then become a crucial tool for determining the electronic structure and spin state of the resulting metal complex.

Computational and Theoretical Chemistry Insights into 3 Hydroxy 3,3 Diphenylpropanehydrazide

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for predicting the three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons, and the intrinsic properties that govern a molecule's behavior. mdpi.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular structures to their lowest energy state. mdpi.com

From these calculations, crucial electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital, as the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity descriptors, which provide quantitative measures of a molecule's reactivity, can also be computed. These include ionization potential, electron affinity, electronegativity, and chemical hardness. While specific DFT calculations for 3-Hydroxy-3,3-diphenylpropanehydrazide are not available, data for analogous compounds provide insight into the typical descriptors that are calculated.

Table 1: Computed Molecular and Reactivity-Related Descriptors for Analogous Compounds (Note: This data is for illustrative analogues and not for this compound)

Descriptor 3-Hydroxy-3,3-diphenylpropanoic acid nih.gov 3-Hydroxy-3,3-diphenylpropanenitrile nih.gov Description
Molecular Formula C₁₅H₁₄O₃ C₁₅H₁₃NO The elemental composition of the molecule.
Molecular Weight 242.27 g/mol 223.27 g/mol The mass of one mole of the compound.
XLogP3-AA 2.1 2.2 A computed measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water.
Hydrogen Bond Donors 2 1 The number of atoms capable of donating a hydrogen atom to a hydrogen bond.
Hydrogen Bond Acceptors 3 2 The number of atoms capable of accepting a hydrogen atom in a hydrogen bond.
Rotatable Bond Count 4 3 The number of bonds that allow free rotation, indicating molecular flexibility.
Heavy Atom Count 18 17 The total number of non-hydrogen atoms.

| Polar Surface Area | 57.5 Ų | 44.0 Ų | The surface area of polar atoms, which correlates with transport properties. |

These descriptors are foundational for further computational analysis, including the prediction of spectroscopic properties and the development of QSAR models.

Prediction of Spectroscopic Properties through Computational Modeling

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to peaks in UV-Visible absorption spectra. For vibrational spectra (Infrared and Raman), calculations can determine the frequencies and intensities of normal modes of vibration. researchgate.net Predicted NMR chemical shifts (¹H and ¹³C) can also be calculated by determining the magnetic shielding of each nucleus in the molecule's computed magnetic field.

These predictions are often compared with experimental spectra to confirm the identity and purity of a synthesized compound. researchgate.net Discrepancies between computed and experimental spectra can point to environmental effects (like solvent interactions) or the presence of multiple conformers. researchgate.net Recently, machine learning models have also emerged as a rapid and accurate alternative for predicting spectra directly from molecular structures. arxiv.orgresearchgate.net

For this compound, a computational analysis would predict characteristic vibrational frequencies. A table outlining these expected vibrations is presented below.

Table 2: Expected Characteristic Vibrational Frequencies for this compound from Computational Modeling

Functional Group Vibrational Mode Typical Predicted Wavenumber Range (cm⁻¹)
O-H (Alcohol) Stretching 3550 - 3200
N-H (Hydrazide) Stretching (asymmetric & symmetric) 3450 - 3200
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C=O (Amide I) Stretching 1700 - 1650
N-H (Amide II) Bending 1640 - 1550
C=C (Aromatic) Ring Stretching 1600 - 1450
C-O (Alcohol) Stretching 1260 - 1050

Elucidation of Reaction Mechanisms via Computational Transition State Analysis

Understanding how a chemical reaction occurs at a molecular level is a central goal of chemistry. Computational transition state analysis is a key method for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov DFT calculations are widely used to optimize the geometries of reactants, products, and transition states and to calculate their respective energies. mdpi.com This approach can distinguish between competing reaction pathways by comparing their activation energies, providing insights that are often difficult to obtain through experiments alone. nih.gov

For a molecule like this compound, computational analysis could be used to study its synthesis, degradation, or further reactions. For instance, the mechanism of its formation from a precursor like 3-hydroxy-3,3-diphenylpropanoic acid and hydrazine (B178648) could be modeled.

Table 3: Key Parameters from a Hypothetical Transition State Analysis of Hydrazide Formation

Parameter Description
Reactant Geometries Optimized 3D structures of 3-hydroxy-3,3-diphenylpropanoic acid and hydrazine.
Transition State (TS) Geometry The specific molecular arrangement at the peak of the energy barrier, showing partially formed and broken bonds.
Product Geometry Optimized 3D structure of this compound and water.
Activation Energy (Ea) The energy barrier (in kJ/mol or kcal/mol) that must be overcome for the reaction to proceed.
Reaction Energy (ΔErxn) The net energy difference between products and reactants, indicating if the reaction is exothermic or endothermic.

| Imaginary Frequency | A single negative vibrational frequency calculated for the TS, confirming it is a true saddle point on the potential energy surface. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This provides a detailed view of conformational flexibility and intermolecular interactions.

For a molecule with several rotatable bonds like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes (conformers). This is crucial as the conformation can significantly affect a molecule's properties and biological activity.

MD simulations are also ideal for studying how the molecule interacts with itself (in condensed phases) or with solvent molecules. Key intermolecular interactions, such as hydrogen bonds, can be tracked over time to understand their strength and dynamics. pcbiochemres.com This information is critical for understanding solubility, crystal packing, and interactions with biological targets.

Table 4: Typical Outputs from a Molecular Dynamics Simulation

Simulation Output Information Provided Relevance to this compound
Trajectory File A record of the positions and velocities of all atoms over time. Visualizing molecular motion and conformational changes.
Root Mean Square Deviation (RMSD) A measure of how much the molecule's structure deviates from a reference structure over time. Assessing structural stability and equilibration of the simulation.
Root Mean Square Fluctuation (RMSF) A measure of the fluctuation of individual atoms. Identifying the most flexible regions of the molecule, such as the propane (B168953) chain.
Conformational Clustering Grouping of similar structures from the trajectory. Identifying the most populated and energetically favorable conformers.
Hydrogen Bond Analysis The number and lifetime of hydrogen bonds formed. Quantifying interactions with solvent or other solute molecules, crucial for solubility.

| Radial Distribution Function (RDF) | The probability of finding another atom at a certain distance from a reference atom. | Characterizing the local solvent structure around the molecule. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their observed activity or properties.

To build a QSAR model, a set of molecular descriptors (similar to those in Table 1) is calculated for a series of compounds. These descriptors are then used as independent variables in a mathematical equation to predict the dependent variable (e.g., anticonvulsant activity). slideshare.net Such models are highly valuable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

While no specific QSAR studies on derivatives of this compound were identified, the methodology can be illustrated with studies on structurally related compounds. For example, numerous QSAR studies have been performed on anticonvulsant agents containing the 5,5-diphenylhydantoin scaffold, which shares the diphenyl structural motif. pcbiochemres.comnih.gov These studies identify key descriptors that govern anticonvulsant activity.

Table 5: Example Descriptors Used in QSAR Modeling of Anticonvulsant Derivatives (Based on studies of hydantoin (B18101) and related anticonvulsants)

Descriptor Class Example Descriptors Potential Role in Activity
Topological Wiener Index, Kier Shape Indices Describe molecular size, shape, and degree of branching.
Electronic Dipole Moment, Partial Atomic Charges Govern electrostatic interactions with a biological target.
Thermodynamic Molar Refractivity, LogP (Lipophilicity) Relate to membrane permeability (crossing the blood-brain barrier) and receptor binding. pcbiochemres.com
Quantum Chemical HOMO/LUMO Energies, Hardness Relate to the molecule's ability to participate in charge-transfer interactions.

| Structural | Number of Aromatic Rings, Rotatable Bonds | Define key pharmacophoric features and conformational flexibility. |

Exploration of Research Applications and Functional Potential Non Clinical Focus

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The chemical structure of 3-Hydroxy-3,3-diphenylpropanehydrazide makes it a valuable precursor in the synthesis of more complex molecules. Its functional groups—a hydroxyl group, two phenyl rings, and a hydrazide moiety—provide multiple reactive sites for chemical transformations. Researchers have utilized this compound as a starting material for creating a variety of molecular frameworks.

One key application lies in the synthesis of heterocyclic compounds. The hydrazide functional group is particularly useful for constructing ring systems containing nitrogen atoms, such as triazoles and oxadiazoles. For instance, acetohydrazide derivatives can serve as foundational materials for synthesizing thiosemicarbazides, which can then be cyclized to form triazole-3-thiones. nih.gov This versatility allows for the generation of diverse molecular libraries for further investigation.

Furthermore, the principles of using hydroxyl-containing propanoic acid derivatives in stereoselective syntheses have been demonstrated in related structures. For example, the stereoselective synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid has been achieved using Evans chemistry, highlighting a pathway to control the three-dimensional arrangement of atoms in the final product. nih.gov This level of control is crucial when designing molecules for specific biological targets. The ability to introduce various functional groups and build complex stereochemistries underscores the importance of such intermediates in synthetic organic chemistry. nih.govrsc.org

Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, as they can significantly influence the reactivity and selectivity of a metal catalyst. nih.gov The presence of nitrogen and oxygen atoms in this compound suggests its potential to act as a ligand, binding to a metal center and modulating its catalytic properties.

While direct research on this compound as a ligand is not extensively documented, the principles of ligand design provide a framework for its potential applications. For example, ligands containing hydroxyl groups can be anchored to solid supports, which is advantageous for creating heterogeneous catalysts that are easily separated from reaction mixtures. researchgate.net The electronic properties of a ligand, such as its ability to donate electrons to the metal, are critical for catalytic activity. nih.gov

In the broader context of catalysis, various ligand scaffolds are continuously being explored to enhance the efficiency of chemical reactions. nih.gov For instance, phosphoramidite (B1245037) ligands have been shown to be effective in palladium-catalyzed reactions, demonstrating how ligand structure can direct the outcome of a transformation. nih.gov The investigation of novel ligands like this compound could lead to the development of new catalytic systems with improved performance for a variety of chemical transformations.

Exploration in Materials Science for the Development of Novel Polymers and Supramolecular Assemblies

The field of materials science is increasingly focused on the development of "smart" materials with tunable properties. Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating such materials. researchgate.net The structure of this compound, with its potential for hydrogen bonding and other non-covalent interactions, makes it an interesting candidate for the construction of novel polymers and supramolecular assemblies.

Supramolecular polymers, formed through the self-assembly of monomeric units, can exhibit unique properties such as stimuli-responsiveness and self-healing. researchgate.netnih.gov These materials have potential applications in various fields, including biomedicine. nih.govnih.gov The ability of molecules to self-assemble into ordered structures is a key principle in the design of these advanced materials. researchgate.net

While specific research on the incorporation of this compound into polymers or supramolecular assemblies is not widely reported, the fundamental principles of supramolecular chemistry suggest its potential in this area. researchgate.netnih.gov The development of new building blocks for these materials is an active area of research, with the goal of creating materials with tailored functions and properties. nih.gov

Biological Activity Investigations in In Vitro Systems and Mechanistic Basis

In academic research, this compound and related compounds have been investigated for their biological effects in various in vitro models. These studies aim to understand the fundamental mechanisms by which these molecules interact with biological systems.

Studies on Enzyme Inhibition and Activation Mechanisms

The ability of small molecules to modulate the activity of enzymes is a key area of pharmacological research. Various mechanisms of enzyme inhibition have been described, including competitive, non-competitive, and mechanism-based inhibition. nih.govnih.gov In mechanism-based inhibition, the inhibitor is converted by the enzyme into a reactive species that then inactivates the enzyme. nih.gov

While specific studies on the enzyme inhibition profile of this compound are limited, research on related hydrazide-containing compounds has shown inhibitory activity against enzymes like lipase (B570770) and α-glucosidase. nih.gov The specific interactions between an inhibitor and the enzyme's active site determine the potency and mechanism of inhibition. nih.gov Further research is needed to fully characterize the potential enzyme-modulating properties of this compound.

Investigations of Molecular Interactions with Biological Targets (e.g., proteins, DNA)

The biological effects of a compound are ultimately determined by its interactions with molecular targets within the cell, such as proteins and DNA. nih.gov Understanding these interactions is crucial for elucidating the mechanism of action of a compound. Genes and their protein products form complex signaling networks that regulate cellular processes. nih.gov

Computational modeling and experimental techniques are used to study these interactions. For example, in silico modeling has been used to predict the interaction of N-aryl-substituted β-amino acid derivatives with proteins like HER-2 and c-MET. mdpi.com These studies provide insights into how a compound might exert its biological effects. The specific binding of a molecule to a protein can alter its function, leading to changes in cellular signaling pathways. nih.govnih.gov

Cellular Pathway Perturbation Studies in Academic Research Models (e.g., induction of apoptosis in cell lines)

A key focus of in vitro biological research is to understand how compounds affect cellular pathways, such as those controlling cell proliferation and death. nih.gov Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction in cancer cells is a major therapeutic strategy. nih.govwcrj.net

Several studies have investigated the pro-apoptotic activity of various compounds in cancer cell lines. nih.govwcrj.netnih.gov For example, some compounds have been shown to induce apoptosis by generating reactive oxygen species (ROS), which can lead to cellular damage and trigger caspase-dependent apoptotic pathways. nih.gov Caspases are a family of enzymes that play a central role in the execution of apoptosis. mdpi.com The activation of caspases can be a key indicator of apoptosis induction. mdpi.com The ability of a compound to selectively induce apoptosis in cancer cells while sparing normal cells is a highly desirable characteristic. nih.gov

Antimicrobial and Antiprotozoal Activity in In Vitro Models, and Structure-Activity Relationships

There is no available information regarding the in vitro antimicrobial or antiprotozoal efficacy of this compound. Consequently, no data on its minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), or effects on protozoan viability can be presented. Furthermore, the absence of studies on this compound and its analogues prevents any discussion or analysis of its structure-activity relationships in the context of antimicrobial or antiprotozoal action.

Anticancer Activity in Cell-Based Assays and Related Mechanisms

Similarly, the scientific literature lacks any studies investigating the potential anticancer properties of this compound. There are no published reports on its cytotoxic effects against cancer cell lines, and therefore, no data on IC₅₀ values or other measures of anticancer potency can be provided. As no research has been conducted in this area, the mechanisms through which this compound might exert any anticancer effects remain entirely unknown.

Due to the complete absence of research data for the specified compound, the requested data tables and detailed research findings for the outlined sections cannot be generated.

Future Perspectives and Emerging Research Directions

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis and modification of 3-Hydroxy-3,3-diphenylpropanehydrazide and its analogs are ripe for exploration with advanced synthetic methodologies. These techniques offer significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and the ability to access novel chemical space.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for reactions involving potentially unstable intermediates that can be generated from the hydrazide moiety. The enhanced heat and mass transfer in flow systems could allow for safer and more efficient transformations, such as nitration or other electrophilic aromatic substitutions on the phenyl rings, which are often highly exothermic.

Photoredox Catalysis: This rapidly developing field utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under mild conditions. sigmaaldrich.combldpharm.com For derivatives of this compound, photoredox catalysis could open up new avenues for C-H functionalization of the phenyl rings or for the generation of radical intermediates from the hydrazide portion, leading to novel carbon-carbon and carbon-heteroatom bond formations. nih.gov The combination of a photocatalyst with a suitable light source can drive reactions that are otherwise challenging to achieve. mdpi.com For instance, a photoredox-catalyzed approach could be envisioned for the synthesis of complex molecules starting from derivatives of this compound, mirroring strategies that have been successful in other areas of organic synthesis. nih.gov

Development of Highly Specific and Tunable Catalysts for Derivatives

The development of catalysts that can selectively act on specific functional groups within the this compound scaffold is a key area for future research. The presence of multiple reactive sites—the hydrazide, the hydroxyl group, and the aromatic rings—necessitates a high degree of control to achieve desired transformations.

Future research could focus on:

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of catalysts that can control the stereochemistry at the tertiary alcohol or at other newly introduced stereocenters will be crucial.

Chemoselective Catalysis: Designing catalysts that can differentiate between the nucleophilic hydrazide and the hydroxyl group, or between the different positions on the phenyl rings, will enable the synthesis of a diverse library of derivatives with well-defined structures.

Exploration of Novel Functional Materials Beyond Existing Applications

While the direct applications of this compound are not yet extensively documented, its structural motifs suggest potential for the development of novel functional materials. The rigid diphenylpropane backbone combined with the reactive hydrazide functionality could be exploited in several ways:

Polymer Chemistry: The hydrazide group can participate in condensation reactions to form polymers with unique properties. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties due to the bulky diphenyl groups.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide and hydroxyl groups are excellent ligands for metal ions. The synthesis of coordination polymers or MOFs incorporating this compound or its derivatives could lead to materials with applications in gas storage, catalysis, or sensing.

Application of Advanced In Vitro Biological Screening Technologies for Mechanistic Discovery

The structural similarity of this compound to compounds with known biological activities suggests that it could be a valuable scaffold for drug discovery. For instance, related compounds containing a 3-hydroxy-2,2-dimethylpropionic acid hydrazide core have been investigated for their biological properties. rsc.org Similarly, 3-hydroxypropanamidines have shown promise as antimalarial agents. nih.gov

Advanced in vitro screening technologies will be instrumental in exploring the biological potential of this compound and its derivatives. High-throughput screening (HTS) can rapidly assess the activity of a large library of compounds against a panel of biological targets. nih.gov Subsequent detailed mechanistic studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can elucidate the specific molecular interactions between the compounds and their biological targets. nih.gov

Interactive Data Table: Potential Biological Targets for Screening

Target ClassRationalePotential Screening Assay
Enzymes (e.g., kinases, proteases)The hydrazide moiety can act as a zinc-binding group or a reactive center.Enzymatic activity assays
Nuclear ReceptorsThe diphenyl structure is a common motif in receptor ligands.Transactivation assays nih.gov
Ion ChannelsSmall molecules can modulate ion channel function.Patch-clamp electrophysiology

Interdisciplinary Research Opportunities in Chemical Biology and Chemical Informatics

The full exploration of this compound's potential will require a multidisciplinary approach, integrating chemistry, biology, and computer science.

Chemical Biology: The synthesis of probe molecules based on the this compound scaffold, incorporating tags for fluorescence or affinity purification, will be a powerful tool for identifying and validating biological targets.

Chemical Informatics: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activities of virtual libraries of derivatives. This in silico screening can help prioritize the synthesis of the most promising compounds, saving time and resources. By analyzing the structural data of related compounds from databases like PubChem, researchers can gain insights into potential biological activities and design more effective molecules. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-3,3-diphenylpropanehydrazide, and how can intermediates be purified?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with acetic acid derivatives and hydrazine precursors. For example:

Hydrazide Formation : React 3,3-diphenylpropanoic acid with hydrazine hydrate under reflux in ethanol (70°C, 4–6 hours) to form the hydrazide backbone.

Hydroxylation : Introduce the hydroxyl group via controlled oxidation using hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (DMSO-d₆) to confirm hydrazide protons (δ 9.5–10.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR should show carbonyl signals at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+ at m/z 285.1234 for C₁₅H₁₆N₂O₂).
  • HPLC : Purity >98% can be confirmed using a C18 column with a methanol/water mobile phase (70:30, UV detection at 254 nm) .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test tyrosinase inhibition using a spectrophotometric assay (L-DOPA substrate, absorbance at 475 nm). IC₅₀ values <50 µM suggest potent activity .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 90028). MIC values <100 µg/mL indicate promising activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (ethanol vs. methanol), and catalyst (e.g., p-toluenesulfonic acid). A central composite design (CCD) can identify optimal parameters.
  • Example Optimization : Ethanol as solvent with 5 mol% p-TsOH at 65°C increases yield from 60% to 85% .

Q. What computational methods are used to study the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into tyrosinase (PDB ID: 2Y9X). Focus on hydrogen bonding with His263 and hydrophobic interactions with Phe264.
  • DFT Calculations : Gaussian 16 can optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential (ESP) to predict reactive sites .

Q. How should researchers address contradictions in spectral data between studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with PubChem records (CID: 2796587) and EPA DSSTox (DTXSID20296589). Discrepancies in proton shifts may arise from solvent (DMSO vs. CDCl₃) or pH differences .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm carbonyl connectivity in ambiguous cases .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation.
  • First Aid : In case of skin contact, wash with 10% acetic acid solution followed by soap and water .

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